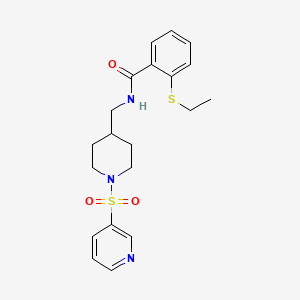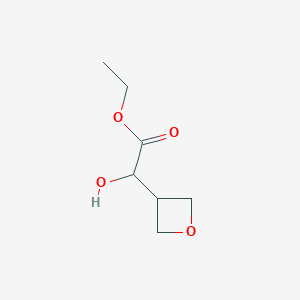
Hydroxy-oxetan-3-yl-acetic acid ethyl ester
Übersicht
Beschreibung
“Hydroxy-oxetan-3-yl-acetic acid ethyl ester” is an ester, a type of organic compound. Esters are produced by the reaction of acids with alcohols . The molecular formula of this compound is C4H8O3 and it has a molecular weight of 104.1045 .
Synthesis Analysis
The synthesis of oxetane derivatives can be achieved through various methods. One such method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 .Chemical Reactions Analysis
Esters, including “this compound”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Esters are neutral compounds and have much lower boiling points than those of the acids or alcohols of nearly equal weight. This is due to the absence of the polar hydroxyl group which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Hydroxy-oxetan-3-yl-acetic acid ethyl ester has been utilized in various chemical reactions and synthetic processes. For example, Bonanomi and Palazzo (1977) discussed its formation in reactions involving 1H-indazol-3-ol and ethyl chloroacetate, highlighting the compound's role in complex chemical transformations and its potential in creating various esters and acids through different reaction mechanisms (Bonanomi & Palazzo, 1977).
Quantum Chemical Investigations
- The compound has been the subject of quantum chemical studies, as seen in the work of Bouklah et al. (2012), who investigated the molecular properties of related esters. This type of research provides insights into the electronic properties of the compound, which can be crucial for understanding its behavior in various applications (Bouklah et al., 2012).
Lewis Acid Induced Reactions
- The Lewis acid-induced decomposition reaction of similar esters has been explored, as detailed by Gioiello et al. (2011). Such studies are significant for understanding the compound's reactivity under different conditions, which can have implications for its use in synthetic chemistry and material science (Gioiello et al., 2011).
Novel Compound Synthesis
- The synthesis of new compounds using this compound as a starting material or intermediate has been reported. Čačić et al. (2009) described the creation of thiazolidin-4-ones based on a related ester, demonstrating the compound's utility in generating novel chemical entities with potential applications in various fields (Čačić et al., 2009).
Chiral Synthesis
- The compound has been used in the synthesis of chiral compounds. Huang and Hollingsworth (1998) described an efficient synthesis of a key component of bacterial endotoxins using a related ester, highlighting its role in producing biologically significant molecules (Huang & Hollingsworth, 1998).
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZQYZBMWHLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1509910-39-7 | |
| Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

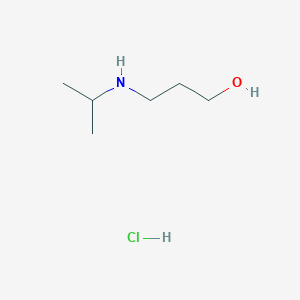

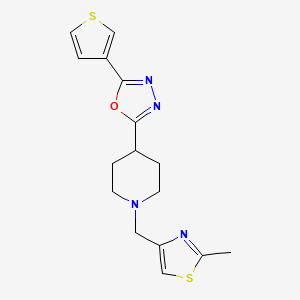
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
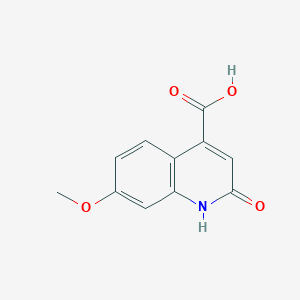
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2475991.png)
